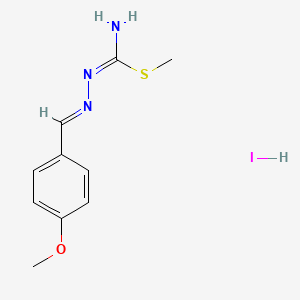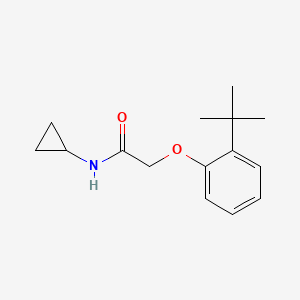![molecular formula C18H19ClN2O2 B5730218 N-(tert-butyl)-3-[(4-chlorobenzoyl)amino]benzamide](/img/structure/B5730218.png)
N-(tert-butyl)-3-[(4-chlorobenzoyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-3-[(4-chlorobenzoyl)amino]benzamide is a chemical compound that has gained significant attention in scientific research over the years. This compound is commonly referred to as BCI-121, and it is known for its potential therapeutic applications in various fields, including cancer research, neurodegenerative diseases, and inflammation.
Mécanisme D'action
The mechanism of action of BCI-121 involves its ability to inhibit the activity of specific enzymes in the body. In cancer cells, BCI-121 targets PIM1 kinase, which is involved in the regulation of cell growth and survival. By inhibiting PIM1 kinase, BCI-121 can induce apoptosis (programmed cell death) in cancer cells, thereby halting their growth. In neurodegenerative diseases, BCI-121 inhibits the aggregation of beta-amyloid protein, which is thought to contribute to the development of Alzheimer's and Parkinson's diseases.
Biochemical and Physiological Effects:
BCI-121 has been shown to have several biochemical and physiological effects in the body. In cancer cells, BCI-121 induces apoptosis by activating caspase-3 and caspase-9, two enzymes involved in the process of programmed cell death. In addition, BCI-121 inhibits the phosphorylation of specific proteins involved in cell growth and survival, such as AKT and mTOR. In neurodegenerative diseases, BCI-121 inhibits the aggregation of beta-amyloid protein, which is thought to contribute to the development of Alzheimer's and Parkinson's diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using BCI-121 in lab experiments include its high potency and specificity for its target enzymes. BCI-121 has been shown to be highly effective in inhibiting PIM1 kinase and beta-amyloid protein aggregation, making it a valuable tool for studying these processes. However, the limitations of using BCI-121 include its complex synthesis process and high cost, which may limit its widespread use in research.
Orientations Futures
There are several future directions for research on BCI-121. One area of focus is the development of more efficient and cost-effective synthesis methods for BCI-121. Another area of focus is the investigation of BCI-121's potential therapeutic applications in other diseases, such as autoimmune disorders and infectious diseases. In addition, further studies are needed to fully understand the mechanism of action of BCI-121 and its potential side effects in humans.
Conclusion:
N-(tert-butyl)-3-[(4-chlorobenzoyl)amino]benzamide, also known as BCI-121, is a chemical compound that has shown promise in scientific research for its potential therapeutic applications in cancer research, neurodegenerative diseases, and inflammation. BCI-121 works by inhibiting specific enzymes in the body, and it has several biochemical and physiological effects. While the complex synthesis process and high cost of BCI-121 may limit its widespread use in research, there are several future directions for further investigation of its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-(tert-butyl)-3-[(4-chlorobenzoyl)amino]benzamide is a complex process that involves several steps. The most common method involves the reaction of 4-chlorobenzoyl chloride with N-tert-butyl-3-aminobenzamide in the presence of a base such as triethylamine. The reaction is carried out under carefully controlled conditions to ensure high yields and purity of the final product.
Applications De Recherche Scientifique
BCI-121 has been extensively studied for its potential therapeutic applications in various fields. In cancer research, BCI-121 has been shown to inhibit the growth of cancer cells in vitro and in vivo. It works by targeting a specific enzyme called PIM1 kinase, which is overexpressed in many types of cancer. BCI-121 has also shown promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It works by inhibiting the aggregation of beta-amyloid protein, a hallmark of Alzheimer's disease. In addition, BCI-121 has anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
N-tert-butyl-3-[(4-chlorobenzoyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-18(2,3)21-17(23)13-5-4-6-15(11-13)20-16(22)12-7-9-14(19)10-8-12/h4-11H,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUIXLKOYYYMQDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-3-{[(4-chlorophenyl)carbonyl]amino}benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-3-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5730147.png)
![[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methanol](/img/structure/B5730151.png)

![methyl [7-(2-methoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5730162.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B5730174.png)
![3-(3-nitrophenyl)-N-[4-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5730179.png)
![2-[(2,2-dimethylpropanoyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B5730195.png)


![N-{4-[(4-fluorobenzyl)oxy]phenyl}acetamide](/img/structure/B5730213.png)
![N-{4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenyl}acetamide](/img/structure/B5730216.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-isobutyl-3-isoxazolecarboxamide](/img/structure/B5730227.png)